molecular formula C20H30N2O2 B2540626 N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide CAS No. 954078-16-1

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2540626
CAS No.: 954078-16-1
M. Wt: 330.472
InChI Key: GHBGQQZEJCNSRV-UHFFFAOYSA-N
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Description

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentylpiperidine moiety and a methoxyphenylacetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of the cyclopentylpiperidine intermediate. This intermediate is then reacted with 4-methoxyphenylacetic acid under specific conditions to form the final product. Common reagents used in these reactions include alkylating agents, reducing agents, and catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.

    Substitution: The compound can participate in substitution reactions where specific groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide can be compared with other similar compounds, such as:

    Phenoxyacetamide Derivatives: These compounds share a similar acetamide structure but differ in their substituents, leading to different biological activities.

    Piperidine Derivatives: Compounds with a piperidine moiety that exhibit diverse pharmacological properties.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-24-19-8-6-16(7-9-19)14-20(23)21-15-17-10-12-22(13-11-17)18-4-2-3-5-18/h6-9,17-18H,2-5,10-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHBGQQZEJCNSRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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